BRD4 BD2 Bromodomain Binding Affinity: 22-Fold Superiority vs. the Gold-Standard Probe (+)-JQ1
In a direct head-to-head comparison using the identical BROMOscan assay platform (DiscoveryX), tert-butyl 4-bromo-3,5-dimethyl-2,6-dioxo-3,6-dihydropyrimidine-1(2H)-carboxylate exhibits a binding dissociation constant (Kd) of 0.300 nM for human BRD4 BD2 [1]. In contrast, the widely used BET bromodomain reference probe (+)-JQ1 records a Kd of 6.60 nM for the same target under identical assay conditions [2].
| Evidence Dimension | Binding Affinity (Kd, nM) to Human BRD4 Bromodomain 2 (BD2) |
|---|---|
| Target Compound Data | Kd = 0.300 nM |
| Comparator Or Baseline | (+)-JQ1, Kd = 6.60 nM |
| Quantified Difference | 22-fold higher binding affinity (6.60 / 0.300 = 22.0) |
| Conditions | BROMOscan assay (DiscoveryX); Human partial length BRD4 BD2 expressed in bacterial system. |
Why This Matters
For procurement decisions in epigenetic probe or lead discovery programs, a 22-fold improvement in on-target biochemical affinity over a well-known reference compound defines a significantly more sensitive starting point for structure-activity relationship (SAR) optimization and cellular target engagement studies.
- [1] BindingDB. BDBM50148603. Affinity Data: Kd 0.300 nM to human partial length BRD4 BD2 by BROMOscan. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148603. View Source
- [2] BindingDB. BDBM50455480. Affinity Data: Kd 6.60 nM ((+)-JQ1) to human partial length DNA-tagged BRD4 BD2 by BROMOscan. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50455480. View Source
